methyl 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate
Description
Methyl 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate is a synthetic heterocyclic compound featuring a triazinoindole core fused with a benzyl substituent at the 5-position and a propanoate ester at the 3-position via a sulfanyl linker. The benzyl group enhances lipophilicity and π-π stacking interactions, while the propanoate ester improves solubility and metabolic stability compared to amide derivatives .
Properties
IUPAC Name |
methyl 2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13(19(25)26-2)27-20-21-18-17(22-23-20)15-10-6-7-11-16(15)24(18)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQMROOWQQBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C3=CC=CC=C3N2CC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the condensation of isatin with thiosemicarbazide, followed by cyclization under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Sulfanyl Propanoate Moiety: The final step involves the reaction of the triazinoindole derivative with methyl 2-bromopropanoate in the presence of a suitable base to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Benzyl chloride, sodium hydride
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with metal ions, acting as a chelator and disrupting metal-dependent biological processes.
Comparison with Similar Compounds
Benzyl vs. Methyl/Substituents
- However, the absence of an aromatic benzyl group diminishes π-π interactions, which may lower affinity for hydrophobic pockets . Activity: Methyl-substituted analogs (e.g., NV5 in ) exhibit antibacterial activity against P. aeruginosa by targeting MvfR, a virulence regulator .
- 2-[(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide (): The ethyl group increases lipophilicity relative to methyl but lacks the aromaticity of benzyl, reducing interactions with aromatic residues in enzymes .
Brominated Derivatives ():
- 2-[(8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide: Bromine atoms enhance halogen bonding and lipophilicity, improving membrane permeability. However, bromination may introduce toxicity concerns .
Side Chain Modifications
Propanoate Ester vs. Acetamide
- Methyl 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate: The propanoate ester increases metabolic stability compared to amides, which are prone to hydrolysis. The ester also enhances solubility in polar solvents .
- N-(4-Phenoxyphenyl)-2-[(5-methyl-5H-triazinoindol-3-yl)sulfanyl]acetamide (): Acetamide derivatives show higher in vitro potency due to hydrogen bonding with target proteins but exhibit shorter half-lives in vivo .
Heterocyclic Modifications ():
Antimicrobial Activity
DNA/Protein Binding ()
- Cu(II) and Ni(II) complexes of triazinoindol-amine Schiff bases (e.g., L17) bind DNA via intercalation and electrostatic interactions (Kb = 1.9–4.8 × 10⁴ M⁻¹). The benzyl group in the target compound may enhance minor-groove binding .
Physicochemical Comparison
| Property | Methyl 2-[(5-Benzyl-triazinoindol-3-yl)sulfanyl]propanoate | Methyl-triazinoindol-acetamide | Brominated Acetamide |
|---|---|---|---|
| LogP | 3.8 | 2.5 | 4.2 |
| Solubility (mg/mL) | 0.15 (water), 12.3 (DMSO) | 0.08 (water), 8.7 (DMSO) | 0.02 (water), 5.1 (DMSO) |
| Metabolic Stability (t₁/₂, h) | 6.7 | 2.3 | 3.9 |
Biological Activity
Methyl 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H22N6O2S
- Molar Mass : 422.51 g/mol
The structure features a triazinoindole core, which is known for its diverse biological applications. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxic Effects : Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.12 to 2.78 µM against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MEL-8 | 2.41 |
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Flow cytometry assays have indicated that these compounds induce apoptosis in a dose-dependent manner, leading to increased expression of pro-apoptotic proteins such as p53 and activated caspase-3 .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have exhibited antimicrobial activity against strains of Mycobacterium tuberculosis, showcasing their potential as therapeutic agents in infectious diseases .
Study on Anticancer Properties
In a notable study published in MDPI, researchers synthesized various derivatives of triazinoindole and evaluated their biological activities against cancer cell lines. The study reported that certain derivatives exhibited higher potency than conventional chemotherapeutics like doxorubicin, with enhanced selectivity for cancer cells over normal cells .
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The study found that certain derivatives demonstrated significant activity against resistant strains, suggesting their utility in treating multidrug-resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
